![molecular formula C14H8BrClF3N3 B4548017 5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4548017.png)
5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, a methyl group, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with suitable aryl or heteroaryl boronic acids using a Suzuki–Miyaura cross-coupling reaction is an efficient approach . This reaction typically requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted reactions can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production while maintaining the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: The compound can undergo Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Requires aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2/XPhos), and a base (e.g., potassium carbonate) under inert atmosphere.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Arylated Derivatives: Formed through coupling reactions with aryl boronic acids.
Substituted Pyrazolo[1,5-a]pyrimidines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, a target in neurodegenerative disorders.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or photophysical properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase B, the compound binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine . This inhibition can have therapeutic effects in conditions like Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Shares a similar core structure but lacks the bromophenyl and chloro substituents.
5-(4-fluorophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine enhances its reactivity and potential for further functionalization compared to its analogs. This unique feature allows for the development of a broader range of derivatives with diverse applications.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3N3/c1-7-12(16)13-20-10(8-2-4-9(15)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGYPJLQQDVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2-bis[(4-methylphenyl)sulfonyl]vinyl}-4-chloroaniline](/img/structure/B4547934.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4547947.png)
![3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4547950.png)
![1-ETHYL-4-{[(4-FLUOROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4547963.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4547968.png)
![1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride](/img/structure/B4547981.png)
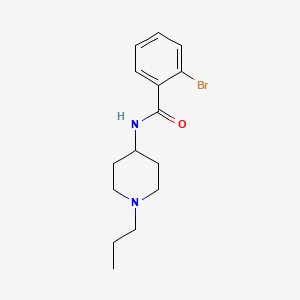
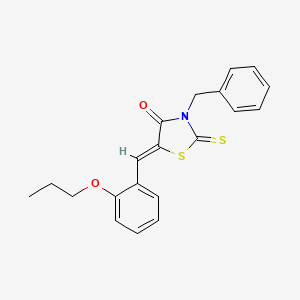
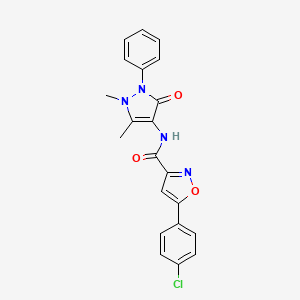
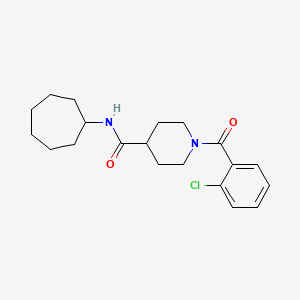
![N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4548016.png)
![N-benzyl-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4548030.png)
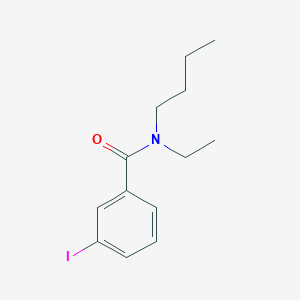
![S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B4548038.png)
